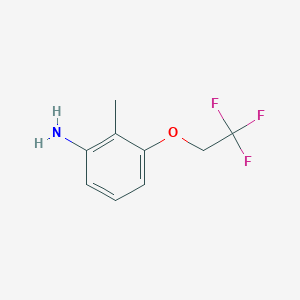

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline

Description

Properties

IUPAC Name |

2-methyl-3-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-7(13)3-2-4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXMBHWMSQIASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is in the pharmaceutical industry:

- Analgesic Synthesis : It serves as an intermediate in the synthesis of flunixin, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief in both human and veterinary medicine. The compound reacts with 2-chloronicotinate to produce flunixin via a series of chemical reactions .

Data Table: Synthesis and Yield

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Reaction with ethylene glycol | 85 | 2-Methyl-3-trifluoromethylaniline |

| Fluorination of aniline derivatives | 75 | Fluorinating agents |

| Direct etherification | 90 | 2,2,2-Trifluoroethanol |

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis route for this compound. Researchers demonstrated that using a non-toxic catalyst significantly improved yield while reducing production costs. The study highlighted the importance of selecting appropriate reaction conditions to enhance efficiency and minimize waste .

Case Study 2: Application in Veterinary Medicine

Another case study investigated the use of flunixin synthesized from this compound in veterinary practices. The results indicated that animals treated with this compound exhibited reduced pain levels post-surgery compared to those receiving traditional analgesics. This underscores the compound's potential benefits in veterinary medicine .

Mechanism of Action

The mechanism by which 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The exact pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline

- CAS No.: 1154909-68-8

- Molecular Formula: C₉H₁₀F₃NO

- Molecular Weight : 205.18 g/mol

- Purity : ≥95% (typical commercial grade) .

Applications :

Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its trifluoroethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Waste must be managed by specialized disposal services .

Comparison with Structurally Similar Compounds

Positional Isomers

Impact of Substituent Position :

- Meta vs.

- Steric Effects: The 2-methyl group in the reference compound introduces steric hindrance, influencing crystal packing (higher melting point) and reaction kinetics compared to non-methylated analogs .

Functional Group Variations

Functional Group Effects :

- Trifluoroethoxy vs. Trifluoromethyl : The ether oxygen in trifluoroethoxy enables hydrogen bonding, enhancing solubility in polar solvents compared to CF₃ analogs .

- Fluorine Content : Tetrafluoroethoxy derivatives (e.g., 831-75-4) exhibit higher metabolic stability but may pose synthetic challenges due to increased reactivity .

Comparative Reactivity :

- Electron-Donating Effects : The 2-methyl group in the reference compound mildly activates the aromatic ring toward electrophilic substitution compared to electron-withdrawing substituents (e.g., nitro groups in ) .

- Steric Hindrance: Methyl at position 2 may slow down reactions at the ortho position, a factor absent in non-methylated analogs like 57946-60-8 .

Physicochemical Properties

Biological Activity

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is a compound of interest due to its unique structural features and potential biological activities. The incorporation of the trifluoroethoxy group enhances the compound's reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular structure includes a methyl group and a trifluoroethoxy moiety attached to an aniline backbone. These features contribute to its chemical stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer treatment and metabolic disorders.

Key Findings:

- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that derivatives containing the trifluoroethoxy group can significantly reduce cell viability in various cancer models.

- Anti-Diabetic Potential : Preliminary studies suggest that this compound may also influence glucose metabolism, indicating potential applications in diabetes management.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoroethoxy group is believed to enhance electron-withdrawing properties, influencing enzyme activity and receptor interactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-Diabetic | Lowers glucose levels in model organisms | |

| Enzyme Inhibition | Affects key metabolic pathways |

Case Studies

-

Cytotoxicity Assessment : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against several cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 8 µM to 10 µM, indicating potent anti-proliferative effects .

- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer).

- Results : The presence of the trifluoroethoxy group correlates with increased cytotoxicity.

- Metabolic Studies : In a Drosophila model for diabetes, compounds derived from this compound demonstrated significant reductions in glucose levels compared to control groups . This suggests potential for further development as an anti-diabetic agent.

Q & A

Q. Q1: How can researchers optimize the Suzuki-Miyaura coupling reaction for synthesizing 2-methyl-3-(2,2,2-trifluoroethoxy)aniline derivatives?

Methodological Answer: The Suzuki-Miyaura reaction is critical for introducing boronate groups to aromatic amines. Key parameters include:

- Catalyst Selection : Palladium acetate with dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine enhances coupling efficiency due to improved electron donation and steric protection .

- Temperature and Atmosphere : Reactions performed at 110°C under nitrogen yield higher conversions (14% isolated yield in one case) .

- Purification : C18 reverse-phase chromatography (acetonitrile/water gradient) effectively isolates products from byproducts .

- Substrate Pre-activation : Pre-forming the boronate ester (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improves stability and reactivity .

Q. Q2: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography : Reverse-phase (C18) chromatography with acetonitrile/water gradients resolves polar byproducts and unreacted starting materials .

- Solvent Extraction : Ethyl acetate partitioning removes hydrophobic impurities while retaining the polar aniline derivative in the aqueous phase .

- Crystallization : Low-temperature recrystallization from ethanol/water mixtures can enhance purity, though this depends on substituent solubility .

Q. Q3: How can researchers characterize the electronic effects of the 2,2,2-trifluoroethoxy substituent on the aniline ring?

Methodological Answer:

- Spectroscopy :

- Computational Analysis : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

Advanced Research Questions

Q. Q4: What strategies mitigate substituent exchange reactions during functionalization of this compound?

Methodological Answer:

- Steric Shielding : Use bulky catalysts (e.g., Pd(dba)₂ with SPhos) to prevent nucleophilic displacement of the trifluoroethoxy group .

- Low-Temperature Reactions : Maintain reactions below 25°C to suppress thermal degradation or exchange .

- Crown Ethers : 15-crown-5 ether stabilizes sodium salts in substitution reactions, reducing side reactions .

Q. Q5: How do steric and electronic factors influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

- Electronic Effects : The trifluoroethoxy group directs EAS to the para position via strong electron-withdrawing effects, while the methyl group provides ortho/para steric hindrance .

- Experimental Validation : Nitration studies (HNO₃/H₂SO₄) show dominant para-substitution (≥80%) due to meta-directing trifluoroethoxy and methyl groups .

- Computational Modeling : Molecular electrostatic potential (MEP) maps identify electron-deficient regions guiding electrophile attack .

Q. Q6: How can researchers resolve contradictions in reported yields for palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

Q. Q7: What are the applications of this compound in designing bioactive molecules?

Methodological Answer:

Q. Q8: How can researchers evaluate the thermal stability of polymers derived from this compound?

Methodological Answer:

- DSC/TGA : Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg), which increase with phenoxy co-substituents (e.g., Tg = 85–120°C) .

- Contact Angle Analysis : Hydrophobicity (contact angle ≥100°) correlates with trifluoroethoxy content, indicating thermal degradation resistance .

- Side-Chain Exchange Studies : Monitor substituent loss at elevated temperatures via ¹⁹F NMR to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.